2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone. These structural features make it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-2-24-20(27)16(29-21(24)28)12-15-18(22-13-14-8-4-3-5-9-14)23-17-10-6-7-11-25(17)19(15)26/h3-12,22H,2,13H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQIFSIDOJZBH-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives and thiazolidinone precursors. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of transition metal catalysts and polar aprotic solvents can be common in these synthetic routes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process. Additionally, stringent quality control measures would be necessary to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, or dimethyl sulfoxide are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation. Its structural features may interact with specific biological targets involved in cancer progression.
- Antimicrobial Effects : Studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Activity : The thiazolidinone structure is known for anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds derived from the pyrido[1,2-a]pyrimidine scaffold. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to this scaffold could yield more potent anticancer agents .
Case Study 2: Antimicrobial Testing
Research conducted on thiazolidinone derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted that structural modifications can enhance antimicrobial efficacy .
Case Study 3: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of thiazolidinone compounds revealed that they inhibit pro-inflammatory cytokines. This suggests that 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one could similarly modulate inflammatory responses .
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-6-methyl-3H-pyrimidin-4-one: This compound shares a similar core structure but lacks the thiazolidinone moiety.
2-(Benzylamino)-6-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-4-one: This compound has a similar benzylamino group but differs in the pyrimidine substitution pattern.
Uniqueness
The uniqueness of 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of pyrido[1,2-a]pyrimidine and thiazolidinone structures. This combination provides distinct chemical and biological properties that are not present in the similar compounds listed above. These unique features make it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrido[1,2-a]pyrimidin core and a thiazolidin ring, suggesting diverse biological activities including anti-cancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 464.6 g/mol. The intricate structure is characterized by multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The mechanisms may involve:
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes related to cancer proliferation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through pathways involving caspases and reactive oxygen species (ROS) generation.
Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into its unique properties. Below is a summary table:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-benzyl-4-Oxo-thiazolidine | Contains a thiazolidine ring | Potential anti-inflammatory properties |
| 9-Methyl-pyrido[1,2-a]pyrimidin | Shares pyrimidine core | Known for antitumor activity |
| 3-Ethyl-thiazolidine derivative | Similar thiazolidine structure | Exhibits antibacterial properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal reported that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another study investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
- Pharmacological Profiles : Detailed pharmacological profiling revealed that the compound interacts with multiple targets, suggesting a multi-target mechanism which is advantageous in drug development.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with the formation of the thiazolidinone ring, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one scaffold. Key steps include:
- Condensation reactions under reflux conditions (e.g., 60–80°C) with catalysts like triethylamine to promote imine formation .
- Purification via column chromatography using silica gel and solvents such as dichloromethane/methanol mixtures to isolate intermediates and final products .
- Z-isomer confirmation through NMR spectroscopy, focusing on coupling constants and NOESY correlations to verify stereochemistry .
Q. How is structural integrity confirmed post-synthesis?
A combination of spectroscopic and analytical methods is used:
- NMR spectroscopy : H and C NMR to confirm bond connectivity and substituent positions .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving 3D molecular geometry, particularly the Z-configuration of the thiazolidinone methylidene group .
Q. What initial biological screening methods are recommended?
Preliminary activity studies often use:
- In vitro antimicrobial assays : Disk diffusion or microdilution techniques against Gram-positive/negative bacteria and fungi, referencing protocols from structurally related thiazolidinone derivatives .
- Enzyme inhibition assays : For example, testing against tyrosine kinases or proteases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Advanced strategies include:
- Flow microreactor systems : To enhance heat/mass transfer and reduce side reactions compared to batch processes .
- Solvent optimization : Polar aprotic solvents like DMSO or acetonitrile improve solubility of intermediates, while Lewis acids (e.g., ZnCl) can accelerate cyclization steps .
- DoE (Design of Experiments) : Statistical modeling to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
Q. How do structural modifications influence bioactivity?
Comparative studies with analogues reveal:
- Substituent effects : Replacing the benzylamino group with allylamino or hydroxyethylamino groups alters pharmacokinetic profiles (e.g., logP, solubility) and target affinity .
- Thiazolidinone vs. rhodanine scaffolds : Thiazolidinone derivatives generally show higher metabolic stability but lower potency against certain kinases .
- Data-driven design : QSAR models using descriptors like Hammett constants or molar refractivity to predict activity trends .
Q. How can contradictory data in biological assays be resolved?
Methodological considerations include:
- Assay validation : Replicating results across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
- Off-target profiling : Using proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Metabolite analysis : LC-MS to check for compound degradation under assay conditions .
Methodological Challenges & Solutions
Q. What techniques resolve Z/E isomerization ambiguities?
- Dynamic NMR : Monitoring temperature-dependent chemical shift changes to assess isomer stability .
- TDDFT calculations : Predicting UV-Vis spectra to correlate with experimental λ values for configuration assignment .
Q. How can computational modeling guide mechanistic studies?
- Docking simulations : Using AutoDock Vina to predict binding modes with targets like EGFR or COX-2 .
- MD simulations : Analyzing ligand-protein stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
